molecular formula C8H13ClN2O2 B2838906 3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride CAS No. 2470438-05-0

3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride

Cat. No. B2838906
CAS RN: 2470438-05-0
M. Wt: 204.65
InChI Key: HKVLWMZNYWYWKH-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride” is a chemical compound with the CAS Number: 1249057-53-1 . It has a molecular weight of 168.2 and its IUPAC name is 3-amino-1-(2-methoxyethyl)-2(1H)-pyridinone . It appears as a light brown to dark brown liquid .


Synthesis Analysis

The synthesis of 3-Aminopyridin-2(1H)-ones has been explored in various studies . One method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.2 . It is a light brown to dark brown liquid and should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Halogenation Studies

Research by Canibano et al. (2001) on the regioselective mono and dihalogenations of pyridines, including amino, hydroxy, and methoxy pyridines, sheds light on the reactivity and selectivity in organic synthesis. Their study reveals the reactivity order (amino > hydroxy > methoxy) and highlights the potential for synthesizing halogenated pyridine derivatives, which could be analogous to the compound , for further chemical transformations or as intermediates in pharmaceutical synthesis Canibano et al., 2001.

Nucleoside Phosphoramidite Chemistry

Gryaznov and Letsinger (1992) discussed the selective O-phosphitilation using nucleoside phosphoramidite reagents, revealing an innovative approach to activating nucleoside phosphoramidites. This research is relevant for understanding how pyridine hydrochloride, similar in structure to 3-Amino-1-(2-methoxyethyl)pyridin-2-one hydrochloride, can be utilized in the synthesis of oligonucleotide analogues, potentially aiding in the development of novel therapeutic agents Gryaznov & Letsinger, 1992.

Antimicrobial Activity Studies

Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial properties, illustrating the potential of pyridine-based compounds in the development of new antimicrobials. Their research into the synthesis and in vitro antimicrobial activity screening of various pyridine derivatives highlights the applicability of compounds like 3-Amino-1-(2-methoxyethyl)pyridin-2-one hydrochloride in antimicrobial studies Patel et al., 2011.

Corrosion Inhibition Studies

Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. This research underscores the potential application of pyridine derivatives, including 3-Amino-1-(2-methoxyethyl)pyridin-2-one hydrochloride, in the field of corrosion science, particularly as corrosion inhibitors for metals and alloys Ansari, Quraishi, & Singh, 2015.

Material Science and Surface Chemistry

Further research by Ansari, Quraishi, and Singh (2015) on pyridine derivatives as corrosion inhibitors for steel in acidic environments highlights the compound's potential applications in material science and surface chemistry. Their work provides insights into the adsorption behavior and protective properties of pyridine derivatives, suggesting possible applications of 3-Amino-1-(2-methoxyethyl)pyridin-2-one hydrochloride in enhancing the durability and lifespan of materials exposed to corrosive environments Ansari, Quraishi, & Singh, 2015.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-6-5-10-4-2-3-7(9)8(10)11;/h2-4H,5-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLWMZNYWYWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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